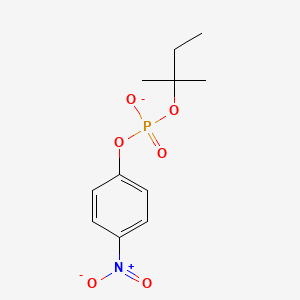
2-Methylbutan-2-yl 4-nitrophenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutan-2-yl 4-nitrophenyl phosphate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a phosphate group esterified with a 4-nitrophenyl group and a 2-methylbutan-2-yl group. This compound is of interest due to its potential reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutan-2-yl 4-nitrophenyl phosphate typically involves the esterification of 4-nitrophenol with 2-methylbutan-2-ol in the presence of a phosphorylating agent. Common phosphorylating agents include phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methylbutan-2-yl 4-nitrophenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of 4-nitrophenol and 2-methylbutan-2-ol.
Substitution Reactions: The nitro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Major Products
Hydrolysis: 4-Nitrophenol and 2-Methylbutan-2-ol.
Substitution: Substituted phenyl phosphates.
Reduction: 2-Methylbutan-2-yl 4-aminophenyl phosphate.
Scientific Research Applications
2-Methylbutan-2-yl 4-nitrophenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a model compound for studying drug metabolism.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylbutan-2-yl 4-nitrophenyl phosphate involves its interaction with various molecular targets. The phosphate group can participate in phosphorylation reactions, while the nitro group can undergo reduction or substitution. These interactions can affect biological pathways and molecular functions, making the compound useful for studying enzyme mechanisms and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutan-2-yl 4-aminophenyl phosphate: Similar structure but with an amino group instead of a nitro group.
2-Methylbutan-2-yl phenyl phosphate: Lacks the nitro group on the phenyl ring.
4-Nitrophenyl phosphate: Contains only the nitrophenyl phosphate moiety without the 2-methylbutan-2-yl group.
Uniqueness
2-Methylbutan-2-yl 4-nitrophenyl phosphate is unique due to the combination of the 2-methylbutan-2-yl group and the 4-nitrophenyl phosphate moiety. This unique structure imparts specific reactivity and properties that are not observed in similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
13062-15-2 |
|---|---|
Molecular Formula |
C11H15NO6P- |
Molecular Weight |
288.21 g/mol |
IUPAC Name |
2-methylbutan-2-yl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C11H16NO6P/c1-4-11(2,3)18-19(15,16)17-10-7-5-9(6-8-10)12(13)14/h5-8H,4H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
PUJJMNXQQDTYDE-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)(C)OP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















